N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.: 1251620-77-5
Cat. No.: VC7484479
Molecular Formula: C20H16ClFN4O2S
Molecular Weight: 430.88
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251620-77-5](/images/structure/VC7484479.png)
Specification
CAS No. | 1251620-77-5 |
---|---|
Molecular Formula | C20H16ClFN4O2S |
Molecular Weight | 430.88 |
IUPAC Name | N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Standard InChI | InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-19(13-25(14)20)29(27,28)26(18-7-5-16(21)6-8-18)12-15-3-2-4-17(22)11-15/h2-11,13H,12H2,1H3 |
Standard InChI Key | VOCZFHKEEQFSTL-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Framework
The compound’s architecture centers on a triazolo[4,3-a]pyridine bicyclic system, a fusion of a triazole ring and a pyridine moiety. The triazole ring (positions 1, 2, 4) is annulated to the pyridine at positions 4 and 3-a, creating a planar, aromatic scaffold conducive to π-π stacking interactions . At position 6 of the pyridine ring, a sulfonamide group () is attached, serving as a hydrogen-bond donor/acceptor. Substituents include:
-
3-Methyl group: Positioned at C3 of the triazolo-pyridine system, enhancing hydrophobicity.
-
N-(4-Chlorophenyl): A para-chlorinated benzene ring directly bonded to the sulfonamide nitrogen.
-
N-(3-Fluorobenzyl): A benzyl group with meta-fluorine substitution, linked via a methylene bridge to the sulfonamide nitrogen .
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 430.9 g/mol |
Halogen Content | Cl (8.2%), F (4.4%) |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide involves multi-step organic reactions, typically proceeding as follows:
Step 1: Pyridine Intermediate Preparation
6-Chloro-3-methyl- triazolo[4,3-a]pyridine is synthesized via cyclocondensation of 2-hydrazinopyridine derivatives with acetyl chloride, followed by oxidative ring closure .
Step 2: Sulfonylation
The chlorinated intermediate reacts with sulfonating agents (e.g., chlorosulfonic acid) to yield 6-chlorosulfonyl-3-methyl- triazolo[4,3-a]pyridine.
Step 3: Amine Coupling
The chlorosulfonyl group undergoes nucleophilic substitution with N-(4-chlorophenyl)-N-(3-fluorobenzyl)amine. This step requires polar aprotic solvents (e.g., dimethylformamide) and bases like triethylamine to scavenge HCl .
Table 2: Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Acetyl chloride, 110°C, 6h | 72 |
2 | ClSOH, DCM, 0°C, 2h | 65 |
3 | Amine, DMF, EtN, 60°C, 12h | 58 |
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Structural confirmation employs -NMR, -NMR, and LC-MS . Key spectral signatures include:
-
-NMR (DMSO-): δ 8.72 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 4.85 (s, 2H, CH), 2.51 (s, 3H, CH) .
-
LC-MS: [M+H] at m/z 431.3, with isotopic clusters confirming Cl/F presence .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aromatic systems. Solubility enhances in DMSO (≥50 mg/mL), making it suitable for in vitro assays. Stability studies indicate degradation <5% after 48h at 25°C in pH 7.4 buffer, suggesting robustness in biological matrices .
Crystallography and Conformational Analysis
X-ray diffraction data for analogous triazolo-pyridines reveal a nearly planar bicyclic core (dihedral angle <10° between triazole and pyridine). The sulfonamide group adopts a staggered conformation relative to the pyridine ring, minimizing steric clash .
Compound Variant | PfDHFR IC (nM) | Hepatic Stability (t, min) |
---|---|---|
3-Methyl, 4-Cl, 3-F-Bn | 18 ± 2 | 42 ± 5 |
3-H, 4-Cl, 4-F-Bn | 54 ± 7 | 28 ± 3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume